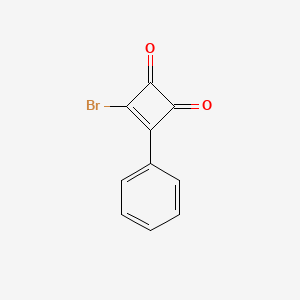
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is a chemical compound with the molecular formula C10H5BrO2 It is a derivative of cyclobutene-1,2-dione, where a bromine atom and a phenyl group are substituted at the 3rd and 4th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- typically involves the bromination of 3-phenylcyclobutene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions include substituted cyclobutene derivatives, quinones, and reduced cyclobutene compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- involves its interaction with various molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclobutene-1,2-dione, 3,4-dihydroxy-: This compound has hydroxyl groups instead of bromine and phenyl groups, leading to different reactivity and applications.
3,4-Dimethoxy-3-cyclobutene-1,2-dione:
3-Isopropoxy-4-phenyl-3-cyclobutene-1,2-dione: The isopropoxy group provides different steric and electronic effects compared to the bromine atom.
Uniqueness
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
22315-46-4 |
|---|---|
Formule moléculaire |
C10H5BrO2 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
3-bromo-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-7(9(12)10(8)13)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
MFYCMEJDDNEWSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


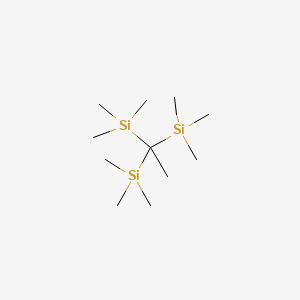
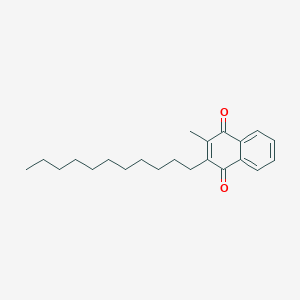
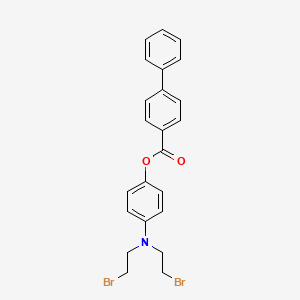


![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
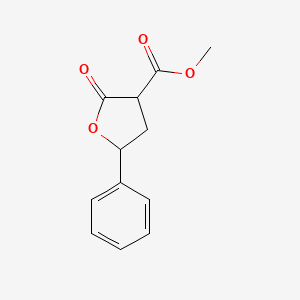


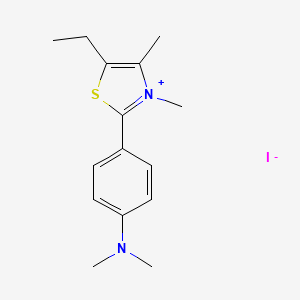
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
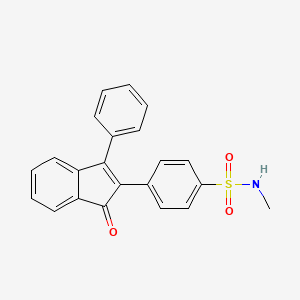
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

